molecular formula C10H9NO2 B1356819 6-Methoxyquinolin-8-ol CAS No. 477601-28-8

6-Methoxyquinolin-8-ol

Cat. No.: B1356819
CAS No.: 477601-28-8
M. Wt: 175.18 g/mol
InChI Key: NAKFRQULMGLXBT-UHFFFAOYSA-N
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Description

6-Methoxyquinolin-8-ol is an organic compound belonging to the quinoline family. It is characterized by a methoxy group attached to the sixth position and a hydroxyl group at the eighth position of the quinoline ring. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinolin-8-ol typically involves the following steps:

    Starting Material: The synthesis often begins with 6-methoxyquinoline.

    Hydroxylation: The introduction of the hydroxyl group at the eighth position can be achieved through various hydroxylation reactions. One common method involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes:

    Catalytic Processes: Utilizing catalysts to enhance reaction efficiency.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

6-Methoxyquinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting metal ions.

    Medicine: Investigated for its potential antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methoxyquinolin-8-ol involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Metal Ion Chelation: The compound can chelate metal ions, which is useful in biological assays and as a therapeutic agent.

    Pathways Involved: It affects pathways related to oxidative stress, DNA replication, and cell signaling.

Comparison with Similar Compounds

    6-Methoxyquinoline: Lacks the hydroxyl group at the eighth position.

    8-Hydroxyquinoline: Lacks the methoxy group at the sixth position.

    Quinoline: The parent compound without any substituents.

Uniqueness: 6-Methoxyquinolin-8-ol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound in various applications.

Properties

IUPAC Name

6-methoxyquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-8-5-7-3-2-4-11-10(7)9(12)6-8/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKFRQULMGLXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592480
Record name 6-Methoxyquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477601-28-8
Record name 6-Methoxyquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a −25° C. solution of 3.0 g (15.9 mmol) 6,8-dimethoxyquinoline and 160 mL CH2Cl2 is added 16 mL (15.9 mmol) of 1M BBr3 in CH2Cl2. After stirring for 2 h at −25° C., the reaction mixture is quenched with 300 mL of H2O, the layers separated in a separatory funnel, and the aqueous extracted with CH2Cl2 (2×100 mL). The combined organics are washed with 1×100 mL H2O, 1×100 mL brine, dried over MgSO4, filtered, and the volatiles are evaporated. Flash chromatography on SiO2, eluting with 3/1 EtOAc/hexanes containing 10% MeOH, gives 0.96 g (5.48 mmol, a 34% yield) of the title compound as an tan solid. MS (ES) m/z 176 (MH)+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
34%

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